molecular formula C26H23BrN2O5 B11657206 (4Z)-4-({3-Bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione

(4Z)-4-({3-Bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11657206
M. Wt: 523.4 g/mol
InChI Key: DPIGFSACVHOQDH-STZFKDTASA-N
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Description

(4Z)-4-({3-Bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-dione derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-({3-Bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-({3-Bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-({3-Bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel compounds with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for investigating interactions with various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest for drug discovery and development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the development of products with specific functionalities.

Mechanism of Action

The mechanism of action of (4Z)-4-({3-Bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways and targets depend on the biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-({3-Bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione can be compared with other pyrazolidine-3,5-dione derivatives such as:
    • (4Z)-4-({3-Bromo-5-methoxy-4-[2-(4-chlorophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione
    • (4Z)-4-({3-Bromo-5-methoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23BrN2O5

Molecular Weight

523.4 g/mol

IUPAC Name

(4Z)-4-[[3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C26H23BrN2O5/c1-17-8-10-20(11-9-17)33-12-13-34-24-22(27)15-18(16-23(24)32-2)14-21-25(30)28-29(26(21)31)19-6-4-3-5-7-19/h3-11,14-16H,12-13H2,1-2H3,(H,28,30)/b21-14-

InChI Key

DPIGFSACVHOQDH-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC

Origin of Product

United States

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